

# identifying and removing common impurities in commercial Na<sub>2</sub>O

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## Compound of Interest

Compound Name: Sodium oxide

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## Technical Support Center: Commercial Sodium Oxide (Na<sub>2</sub>O)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing common impurities in commercial **sodium oxide** (Na<sub>2</sub>O).

## Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial Na<sub>2</sub>O?

A1: Commercial grades of **sodium oxide** are susceptible to contamination from several sources, primarily due to its high reactivity and manufacturing processes. The most common impurities include:

- Sodium Peroxide (Na<sub>2</sub>O<sub>2</sub>): Often formed during the manufacturing process where sodium is burned in the air.<sup>[1]</sup> Some commercial grades can contain up to 20% sodium peroxide.<sup>[2]</sup>
- Sodium Hydroxide (NaOH): Forms readily upon exposure of Na<sub>2</sub>O to atmospheric moisture.<sup>[3][4][5]</sup>
- Sodium Carbonate (Na<sub>2</sub>CO<sub>3</sub>): Results from the reaction of Na<sub>2</sub>O or NaOH with carbon dioxide from the air.<sup>[6][7]</sup>

Q2: How do these impurities affect my experiments?

A2: The presence of these impurities can significantly impact experimental outcomes. Sodium peroxide is a strong oxidizing agent, which can lead to unintended side reactions. Sodium hydroxide and sodium carbonate are strong and weak bases, respectively, which can alter the pH and stoichiometry of reactions where  $\text{Na}_2\text{O}$  is used as a reactant or a strong base.

Q3: What grades of commercial  $\text{Na}_2\text{O}$  are available?

A3: **Sodium oxide** is available in various purity grades. While specific impurity levels can vary by supplier, general grades include:

- Technical Grade (e.g., 80%): This grade may contain significant amounts of sodium peroxide (up to 20%).[\[2\]](#)[\[8\]](#)
- Pure Grades ( $\geq 95\%$ ,  $\geq 99\%$ ): These have lower levels of impurities.
- High-Purity Grades ( $\geq 99.9\%$ , 99.999%): These are intended for applications requiring minimal contamination.[\[9\]](#)

Q4: How should I handle and store  $\text{Na}_2\text{O}$  to minimize impurity formation?

A4: Due to its reactivity with water and carbon dioxide, **sodium oxide** should be stored in airtight containers under a dry, inert atmosphere (e.g., nitrogen or argon).[\[5\]](#) Handling should be performed in a glovebox or a dry room to prevent exposure to air and moisture.

## Impurity Identification and Quantification

The primary method for quantifying alkaline impurities such as sodium hydroxide and sodium carbonate in a sample of **sodium oxide** is the Warder titration method. This double-indicator titration allows for the determination of both strong and weak bases in a single sample.

## Experimental Protocol: Warder Titration for NaOH and $\text{Na}_2\text{CO}_3$

Objective: To quantify the amount of sodium hydroxide (NaOH) and sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) in a commercial  $\text{Na}_2\text{O}$  sample.

Principle: The sample is dissolved in water, converting  $\text{Na}_2\text{O}$  to  $\text{NaOH}$ . The resulting solution, containing  $\text{NaOH}$  and  $\text{Na}_2\text{CO}_3$ , is then titrated with a standardized strong acid (e.g.,  $\text{HCl}$ ). Two indicators, phenolphthalein and methyl orange, are used to identify two distinct equivalence points.

- First Equivalence Point (Phenolphthalein): Neutralization of all  $\text{NaOH}$  and conversion of carbonate to bicarbonate ( $\text{CO}_3^{2-} \rightarrow \text{HCO}_3^-$ ).[\[6\]](#)[\[10\]](#)
- Second Equivalence Point (Methyl Orange): Neutralization of the bicarbonate formed in the first step ( $\text{HCO}_3^- \rightarrow \text{H}_2\text{CO}_3$ ).[\[6\]](#)[\[10\]](#)

#### Reagents and Equipment:

- Standardized 0.1 M Hydrochloric Acid ( $\text{HCl}$ )
- Phenolphthalein indicator solution
- Methyl orange indicator solution
- Deionized,  $\text{CO}_2$ -free water
- Burette, pipette, Erlenmeyer flasks
- Analytical balance
- Ice bath

#### Procedure:

- Accurately weigh approximately 1-2 g of the commercial  $\text{Na}_2\text{O}$  sample in a dry, inert atmosphere.
- Carefully and slowly add the weighed sample to a known volume of cold,  $\text{CO}_2$ -free deionized water (e.g., 100 mL) in an Erlenmeyer flask, keeping the flask in an ice bath to manage the exothermic reaction. Swirl gently to dissolve.
- Add 2-3 drops of phenolphthalein indicator to the solution. The solution should turn pink.

- Titrate with standardized 0.1 M HCl until the pink color disappears. Record this volume as  $V_1$ .<sup>[6]</sup>
- To the same solution, add 1-2 drops of methyl orange indicator. The solution should turn yellow.
- Continue the titration with 0.1 M HCl until the color changes from yellow to a faint orange/red. Record the total volume of HCl added from the beginning of the titration as  $V_2$ .

Calculations:

- Volume of HCl for NaOH and half of  $\text{Na}_2\text{CO}_3 = V_1$
- Volume of HCl for the remaining half of  $\text{Na}_2\text{CO}_3 = V_2 - V_1$
- Volume of HCl for total  $\text{Na}_2\text{CO}_3 = 2 * (V_2 - V_1)$
- Volume of HCl for NaOH =  $V_1 - (V_2 - V_1) = 2V_1 - V_2$

From these volumes, the molar amounts and percentages of NaOH and  $\text{Na}_2\text{CO}_3$  in the original sample can be calculated.

## Typical Impurity Levels in Commercial $\text{Na}_2\text{O}$

The following table summarizes typical impurity levels found in different grades of **sodium oxide**. Note that these are approximate values and can vary between suppliers.

Grade	Purity of Na <sub>2</sub> O	Typical Sodium Peroxide (Na <sub>2</sub> O <sub>2</sub> )	Typical Sodium Carbonate (Na <sub>2</sub> CO <sub>3</sub> ) & Sodium Hydroxide (NaOH)
Technical	~80%	~20%	Levels can be significant, depending on handling and storage.
Purified	≥95%	<5%	Lower levels than technical grade.
High-Purity	≥99% - ≥99.9%	<1% - <0.1%	Trace amounts.

Data compiled from supplier information and safety data sheets.[\[2\]](#)[\[9\]](#)

## Impurity Removal

For applications requiring higher purity Na<sub>2</sub>O, the following purification methods can be employed.

## Thermal Decomposition of Sodium Peroxide

Sodium peroxide, a common impurity, can be decomposed to **sodium oxide** by heating.

Experimental Protocol:

- Place the commercial Na<sub>2</sub>O powder in a suitable crucible (e.g., alumina or nickel).
- Heat the crucible in a furnace under an inert atmosphere (e.g., argon) or vacuum.
- Gradually increase the temperature to above 460°C, the decomposition temperature of Na<sub>2</sub>O<sub>2</sub>.[\[11\]](#)
- Hold at this temperature for a sufficient time to ensure complete decomposition.
- Cool the sample to room temperature under the inert atmosphere before handling.

## Sublimation for High-Purity Na<sub>2</sub>O

Sublimation is an effective method for purifying volatile solids from non-volatile impurities.

**Sodium oxide** sublimates at high temperatures and can be separated from less volatile impurities like sodium carbonate.[\[4\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocol: Vacuum Sublimation of Na<sub>2</sub>O

Objective: To purify Na<sub>2</sub>O from non-volatile impurities by sublimation under reduced pressure.

Principle: The impure Na<sub>2</sub>O is heated under vacuum. The Na<sub>2</sub>O transitions directly from a solid to a gas (sublimes) and is then condensed on a cold surface (cold finger) as a purified solid, leaving non-volatile impurities behind.[\[12\]](#) Reducing the pressure lowers the sublimation temperature.[\[13\]](#)

Equipment:

- Sublimation apparatus (with a cold finger)
- High-vacuum pump
- Heating mantle or tube furnace
- Temperature controller
- Inert gas source (e.g., Argon)

Procedure:

- Load the impure Na<sub>2</sub>O powder into the bottom of the sublimation apparatus in an inert atmosphere.
- Assemble the apparatus, ensuring all joints are properly sealed with high-vacuum grease.
- Evacuate the system slowly to a pressure of 10<sup>-3</sup> to 10<sup>-5</sup> torr.
- Once the desired vacuum is reached, begin circulating a coolant (e.g., cold water or a chiller fluid) through the cold finger.

- Gradually heat the bottom of the apparatus.  $\text{Na}_2\text{O}$  will begin to vaporize at temperatures in the range of 627-877°C (900-1150 K) under vacuum.<sup>[14]</sup> A practical sublimation temperature is often chosen to be just below the melting point of 1132°C.<sup>[3]</sup>
- Continue heating until a sufficient amount of purified  $\text{Na}_2\text{O}$  has condensed on the cold finger.
- Turn off the heating and allow the apparatus to cool completely to room temperature under vacuum.
- Slowly backfill the apparatus with an inert gas.
- Disassemble the apparatus in an inert atmosphere and carefully scrape the purified  $\text{Na}_2\text{O}$  crystals from the cold finger.

Expected Efficiency: Sublimation can achieve very high purities, often exceeding 99.9%.<sup>[15]</sup> The efficiency depends on the difference in vapor pressures between  $\text{Na}_2\text{O}$  and the impurities at the operating temperature and pressure.

## Troubleshooting Guides

### Warder Titration Troubleshooting

Issue	Possible Cause(s)	Solution(s)
Inconsistent or non-reproducible results	<ul style="list-style-type: none"><li>- Inaccurate concentration of HCl standard.</li><li>- Inconsistent reading of the burette.</li><li>- Contamination of glassware.</li><li>- Inconsistent sample weighing.</li></ul>	<ul style="list-style-type: none"><li>- Standardize the HCl solution accurately against a primary standard.</li><li>- Ensure proper reading of the meniscus at eye level.</li><li>- Thoroughly clean all glassware with deionized water.</li><li>- Use a calibrated analytical balance and ensure consistent weighing technique.</li></ul>
Fading or indistinct phenolphthalein endpoint	<ul style="list-style-type: none"><li>- Absorption of atmospheric CO<sub>2</sub> during titration.<sup>[6]</sup></li><li>- Titrating too slowly.</li></ul>	<ul style="list-style-type: none"><li>- Perform the titration relatively quickly.</li><li>- Keep the flask covered as much as possible.</li><li>- Use recently boiled and cooled deionized water.</li></ul>
Difficulty in judging the methyl orange endpoint	<ul style="list-style-type: none"><li>- The color change can be subtle.</li></ul>	<ul style="list-style-type: none"><li>- Use a white background to better observe the color change.</li><li>- Prepare a color standard for comparison by adding a drop of methyl orange to a buffer solution at the endpoint pH (~4).</li></ul>
Over-titration of either endpoint	<ul style="list-style-type: none"><li>- Adding the titrant too quickly near the endpoint.</li></ul>	<ul style="list-style-type: none"><li>- Add the titrant dropwise as you approach the expected endpoint, with constant swirling.</li></ul>

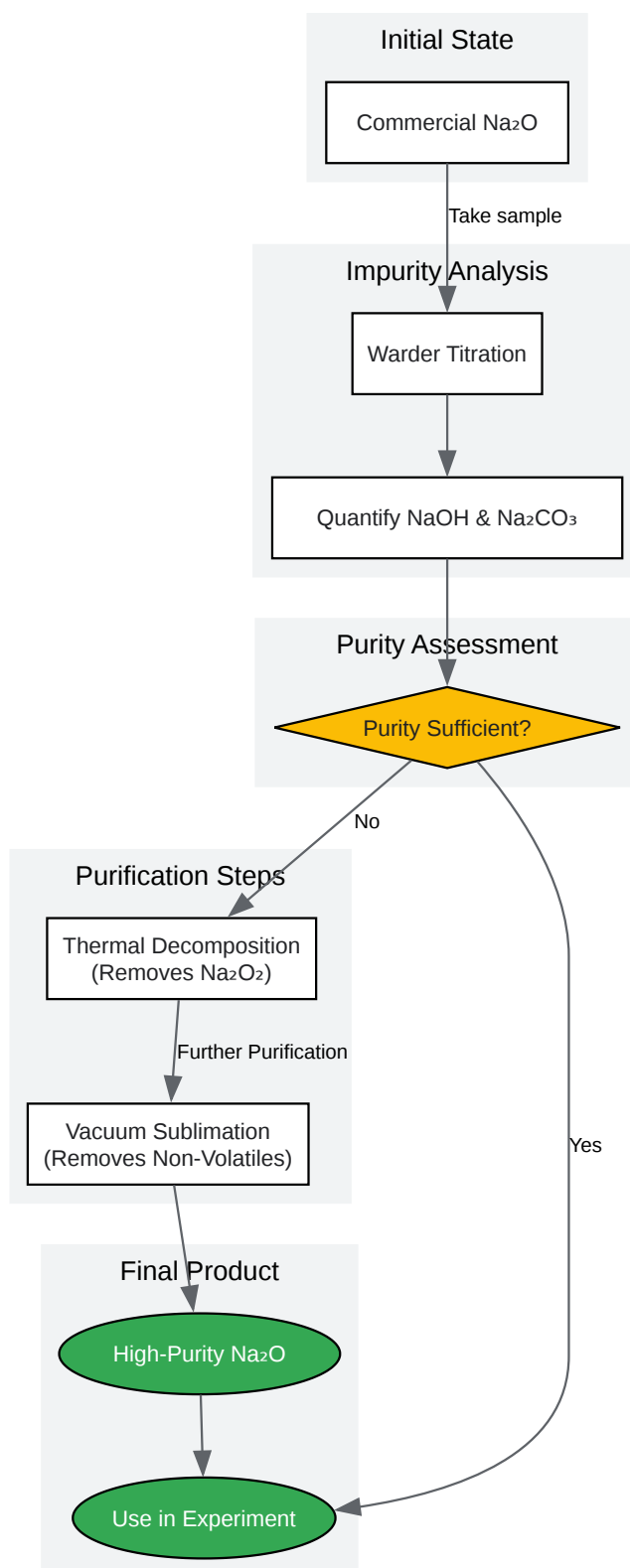
## Sublimation Purification Troubleshooting



Issue	Possible Cause(s)	Solution(s)
No sublimation occurs	- Temperature is too low.- Vacuum is not sufficient.[16]	- Gradually increase the temperature.- Check the vacuum system for leaks and ensure the pump is functioning correctly.
Product condenses on the walls of the apparatus instead of the cold finger	- The walls of the apparatus are too cold.- The cold finger is not positioned correctly.[16]	- Insulate the outer walls of the sublimation apparatus.- Ensure the cold finger is positioned as close as possible to the material being sublimed without touching it.
Low yield of purified product	- Sublimation time is too short.- The temperature is too low for efficient sublimation.- Loss of product during collection.	- Increase the duration of the sublimation.- Optimize the sublimation temperature.- Be meticulous when scraping the purified product from the cold finger.
Purified product appears discolored or contaminated	- The temperature is too high, causing decomposition or sublimation of impurities.- The initial vacuum was not low enough, leaving residual air that could react with the hot Na <sub>2</sub> O.	- Lower the sublimation temperature and increase the time.- Ensure a high vacuum is achieved before heating.

## Visual Guides

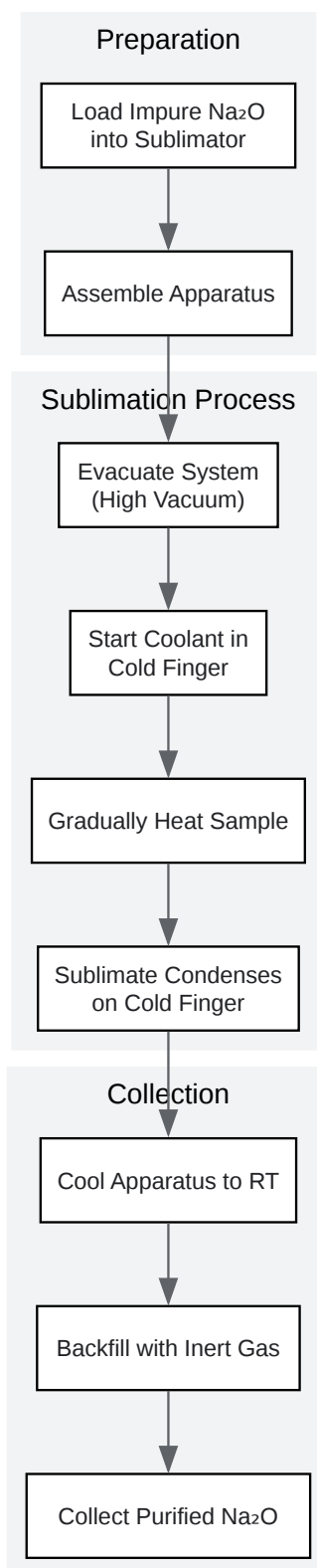
### Logical Workflow for Na<sub>2</sub>O Purification and Analysis



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Caption: Logical workflow for the purification and analysis of commercial  $\text{Na}_2\text{O}$ .

## Experimental Workflow for Vacuum Sublimation



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Caption: Step-by-step experimental workflow for the vacuum sublimation of  $\text{Na}_2\text{O}$ .

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